![molecular formula C11H18O6 B13818116 (2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribonolactone 2,3-Cyclohexyl Ketal: is a carbohydrate-based lactone derivative. It is also known as 2,3-O-Cyclohexylidene-D-ribono-1,4-lactone. This compound is a cyclic ketal formed by the reaction of D-ribonolactone with cyclohexanone. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribonolactone 2,3-Cyclohexyl Ketal typically involves the reaction of D-ribonolactone with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic ketal, which is a common method for protecting hydroxyl groups in carbohydrate chemistry .
Industrial Production Methods: Industrial production of D-Ribonolactone 2,3-Cyclohexyl Ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribonolactone 2,3-Cyclohexyl Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketal back to its original alcohol form.
Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid or Lewis acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original alcohol .
Applications De Recherche Scientifique
D-Ribonolactone 2,3-Cyclohexyl Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of D-Ribonolactone 2,3-Cyclohexyl Ketal involves its reactivity as a ketal. The compound can undergo hydrolysis to release the original lactone and cyclohexanone. This reactivity is utilized in various chemical transformations and protection/deprotection strategies in organic synthesis .
Comparaison Avec Des Composés Similaires
D-Ribonolactone: The parent compound, which lacks the cyclohexyl ketal group.
2,3-Isopropylidene-D-ribonolactone: A similar ketal derivative with an isopropylidene group instead of cyclohexylidene.
Uniqueness: D-Ribonolactone 2,3-Cyclohexyl Ketal is unique due to its specific cyclic ketal structure, which provides stability and reactivity that are advantageous in various chemical processes. Its ability to protect hydroxyl groups while being easily removable under mild conditions makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H18O6 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O6/c12-6-7(13)8-9(10(14)15)17-11(16-8)4-2-1-3-5-11/h7-9,12-13H,1-6H2,(H,14,15)/t7-,8-,9-/m1/s1 |
Clé InChI |
CZWZIRAMXFEHOL-IWSPIJDZSA-N |
SMILES isomérique |
C1CCC2(CC1)O[C@@H]([C@@H](O2)C(=O)O)[C@@H](CO)O |
SMILES canonique |
C1CCC2(CC1)OC(C(O2)C(=O)O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


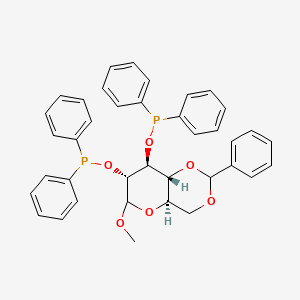
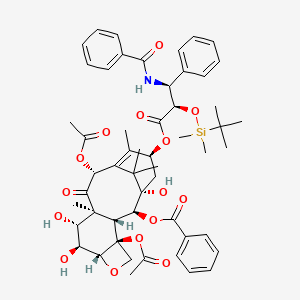
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
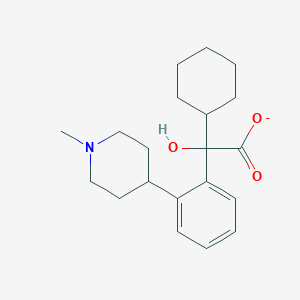

![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
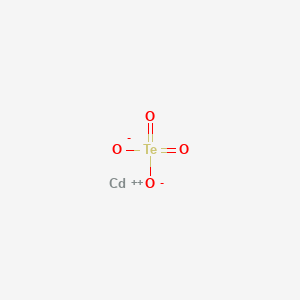

![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)

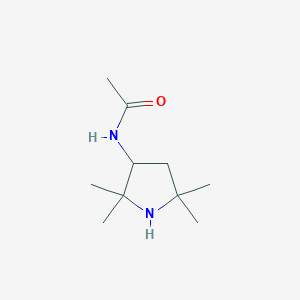
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)

![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
